
Cannabichromene
Descripción general
Descripción
Cannabichromene, also known as cannabichrome, is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is one of the many cannabinoids present in cannabis, alongside more well-known compounds such as tetrahydrocannabinol and cannabidiol. This compound is known for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cannabichromene is typically synthesized from cannabigerolic acid, which is the precursor for all cannabinoids. The synthesis involves the cyclization of cannabigerolic acid by the enzyme cannabichromenic acid synthase to form cannabichromenic acid. This acid is then decarboxylated, either through heat or ultraviolet light exposure, to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from cannabis plants. The process includes:
Cultivation: Growing cannabis plants with a high concentration of this compound.
Extraction: Using solvents such as ethanol or carbon dioxide to extract cannabinoids from the plant material.
Purification: Employing techniques like chromatography to isolate this compound from other cannabinoids and impurities
Análisis De Reacciones Químicas
Synthetic Routes to Cannabichromene
CBC is synthesized through biogenetic, partial, and total synthetic methods, each with distinct reaction mechanisms.
Metabolic Transformations
CBC undergoes hepatic cytochrome P450 (CYP)-mediated metabolism, yielding bioactive metabolites :
Major Metabolic Pathways
-
Hydroxylation : CYP2C9 and CYP2J2 catalyze 8′-hydroxy-CBC formation (V<sub>max</sub> = 0.12 nmol/min/nmol CYP) .
-
Epoxidation : CYP2C8 produces 6′,7′-epoxy-CBC (K<sub>m</sub> = 4.3 μM) .
Key Metabolites and Bioactivity
Thermal and Acid-Catalyzed Reactions
CBC exhibits structural lability under specific conditions:
Thermal Isomerization
Heating CBC at 100°C induces cycloreversion to a Δ<sup>9</sup>-THC-like derivative via retro-6π-electrocyclization (Figure 9) .
Acid-Catalyzed Rearrangements
In HCl/EtOH, CBC undergoes cationic cyclization to form iso-tetrahydrocannabinol (iso-THC) derivatives (Figure 8) .
Chirality and Scalemic Behavior
CBC exists as a scalemate with strain-dependent enantiomeric excess:
-
(R)-CBC : ~25% abundance .
Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers for pharmacological studies .
Stability and Degradation
Aplicaciones Científicas De Investigación
Cannabichromene (CBC) is a phytocannabinoid found in the Cannabis sativa plant, sharing a common precursor molecule, cannabigerol, with other cannabinoids, yet possessing unique structural and pharmacological properties . While research on CBC is still emerging, preliminary studies suggest it has various therapeutic potentials, including anti-inflammatory, anticonvulsant, antibacterial, and antinociceptive effects . This article aims to provide a detailed overview of the scientific research applications of CBC, drawing from diverse and verified sources.
Scientific Research Applications
CBC has garnered interest for its potential therapeutic applications, which have been explored through in vitro and in vivo studies. The following sections detail the current understanding of CBC's applications in various areas.
Anti-Inflammatory Properties
CBC has demonstrated anti-inflammatory properties in several studies. One study elucidated the anti-inflammatory properties of CBC and ascertained its industrial applications . CBC was found to suppress NO production in RAW 264.7 cells and regulate inflammation in the MAPK pathway . It also inhibited NF-κB phosphorylation and showed inhibitory effects in a λ-Carrageenan-induced mouse model .
Neurological Applications
Research indicates that CBC may have neuroprotective and neuronal differentiation properties. A study showed that CBC induces neuronal differentiation in NSC-34 cells . CBC, along with other phytocannabinoids like cannabigerol and cannabinol, can significantly inhibit amyloid β-evoked neurotoxicity and changes in cell morphology in PC12 cells .
Analgesic Potential
CBC has been suggested to have antinociceptive effects . Historically, cannabis preparations have been used for analgesia, including the treatment of neuralgia, headache, and toothache .
Antibacterial Effects
CBC has demonstrated antibacterial activities in preliminary studies . Historically, cannabis has been used as an antibiotic for topical skin infections .
Other Therapeutic Potentials
Mecanismo De Acción
Cannabichromene exerts its effects by interacting with the endocannabinoid system. It primarily acts on the transient receptor potential vanilloid type-1 (TRPV1) and transient receptor potential ankyrin type-1 (TRPA1) receptors. By activating these receptors, this compound can modulate pain and inflammation. Additionally, it inhibits the reuptake of endocannabinoids like anandamide, enhancing their effects .
Comparación Con Compuestos Similares
- Tetrahydrocannabinol (THC)
- Cannabidiol (CBD)
- Cannabinol (CBN)
- Tetrahydrocannabivarin (THCV) .
Cannabichromene stands out due to its specific receptor interactions and potential therapeutic applications, making it a valuable compound in cannabinoid research and development.
Actividad Biológica
Cannabichromene (CBC) is a non-psychoactive cannabinoid derived from the Cannabis sativa plant, recognized for its potential therapeutic properties. As one of the major cannabinoids, CBC has garnered attention for its biological activities, particularly in the realms of anti-inflammatory and analgesic effects, as well as its interactions with various biological pathways and receptors.
1. Anti-Inflammatory Properties
Recent studies have demonstrated that CBC exhibits significant anti-inflammatory effects. A notable study investigated the impact of CBC on inflammation-related gene expression and protein production in RAW 264.7 cells, a murine macrophage cell line. The findings indicated that CBC treatment led to:
- Suppression of Nitric Oxide (NO) Production : CBC significantly reduced NO levels, which are typically elevated during inflammatory responses.
- Downregulation of Inflammatory Cytokines : CBC inhibited the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Inhibition of iNOS and COX-2 : Protein expression analysis revealed that CBC decreased levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial mediators in inflammation pathways .
Table 1: Effects of this compound on Inflammatory Markers
Marker | Effect of CBC Treatment |
---|---|
Nitric Oxide (NO) | Decreased production |
TNF-α | Downregulated |
IL-6 | Downregulated |
iNOS | Inhibited |
COX-2 | Inhibited |
2. Analgesic Effects
CBC has also been shown to possess analgesic properties. Research utilizing animal models demonstrated that CBC effectively reduced pain sensitivity in both male and female mice subjected to formalin tests and other nociceptive assays. The compound's mechanism appears to involve modulation of pain pathways through interaction with cannabinoid receptors and transient receptor potential (TRP) channels.
Key Findings:
- Receptor Binding Profile : CBC interacts selectively with CB2 receptors and TRP channels like TRPV1, contributing to its antinociceptive effects.
- Gender Differences : Studies indicated a more pronounced analgesic effect in male mice compared to females at certain dosages .
3. Antibacterial and Antifungal Activity
Beyond its anti-inflammatory and analgesic properties, CBC has demonstrated antibacterial and antifungal activities. Research indicates that CBC is effective against various strains of bacteria, including Staphylococcus aureus, and exhibits mild antifungal effects against yeast-like fungi.
Table 2: Antimicrobial Activity of this compound
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Strong |
Gram-negative bacteria | Moderate |
Yeast-like fungi | Mild to moderate |
The biological activity of CBC is primarily mediated through its interaction with the endocannabinoid system (ECS). It has been shown to influence several key receptors:
- CB2 Receptor : Primarily involved in immune response modulation.
- TRP Channels : Engage in pain perception and inflammation processes.
CBC does not significantly activate CB1 receptors, which are primarily associated with psychoactive effects, thereby making it a safer alternative for therapeutic applications .
Case Study 1: In Vivo Anti-Inflammatory Effects
A study involving a carrageenan-induced paw edema model in rats revealed that CBC significantly reduced edema compared to control groups treated with phenylbutazone, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Efficacy
In another study, male mice treated with CBC showed a marked decrease in mechanical sensitivity in neuropathic pain models, suggesting its efficacy in managing chronic pain conditions .
Propiedades
IUPAC Name |
2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLYTDXHDXWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942873 | |
Record name | Cannabichromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20675-51-8, 18793-28-7 | |
Record name | (±)-Cannabichromene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20675-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabichromene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabichromene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14735 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CANNABICHROMENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cannabichromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20675-51-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANNABICHROMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4497H250W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cannabichromene (CBC) interact with the endocannabinoid system?
A1: CBC exhibits low affinity for cannabinoid receptor type 1 (CB1) but is a selective agonist for cannabinoid receptor type 2 (CB2). [] In a study using AtT20 cells, CBC activated CB2 receptors, leading to hyperpolarization. [] This activation was antagonized by the CB2 antagonist AM630. [] Notably, CBC showed higher efficacy than Δ9-tetrahydrocannabinol (THC) in this assay. []
Q2: Does CBC interact with other receptors or ion channels?
A2: Yes, besides CB2, CBC also activates the transient receptor potential ankyrin 1 (TRPA1) channel. [] Both enantiomers of CBC activate TRPA1, but the (-) enantiomer shows greater potency. []
Q3: What are the downstream effects of CBC's interaction with CB2 and TRPA1?
A3: CBC's activation of CB2 receptors is linked to its anti-inflammatory effects. [, ] In murine models of arthritis, CBC, alone and in combination with cannabidiol (CBD), reduced inflammation markers. [] CBC's activation of TRPA1 might contribute to its analgesic properties observed in rodent studies. [, ]
Q4: What is the molecular formula and weight of CBC?
A4: CBC has the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol. []
Q5: What spectroscopic data are available for CBC?
A5: NMR spectroscopy (1D and 2D) and mass spectrometry (GC-MS and HRESIMS) have been used to elucidate the structure of CBC and its derivatives. [, , ]
Q6: Are there any known catalytic applications of CBC?
A6: While CBC itself doesn't have direct catalytic applications, research has identified marine bacterial flavoenzymes, Clz9 and Tcz9, that can catalyze the formation of this compound scaffolds from phytocannabinoid precursors. [] These enzymes have the potential for biocatalyst development and could be used for the bioproduction of CBC and related compounds.
Q7: Have computational methods been employed to study CBC?
A7: Yes, molecular dynamics simulations have been used to investigate the interaction of CBC with CYP enzymes, revealing insights into its metabolic pathways. [] For example, a 1 μs simulation showed CBC's stable binding to the active site of CYP2J2, facilitated by hydrogen bonds and water molecules. [] This interaction promotes the formation of hydroxy metabolites. []
Q8: How do structural modifications of CBC affect its activity?
A8: Research on CBC analogs and homologs, including cannabichromevarin (CBCV), reveals that modifications to the side chain can impact biological activity. [, ] Fluorination, as seen with 5-fluoro-CBC, can enhance brain penetration without significantly altering anticonvulsant effects. []
Q9: What formulation strategies have been explored to improve CBC's solubility and bioavailability?
A9: Co-dispersion delivery systems using Soluplus and Neusilin US2 have shown promise in enhancing the solubility and permeability of CBC. [] These systems demonstrated improved dissolution rates and permeability coefficients in simulated gastrointestinal conditions and across the blood-brain barrier. []
Q10: Are there specific regulations regarding the use and handling of CBC?
A10: While CBC itself is not typically subject to the same stringent regulations as THC, regulations surrounding cannabis-derived compounds are constantly evolving. Researchers and manufacturers must stay updated on local and international regulations pertaining to the production, handling, and labeling of CBC and related products.
Q11: What is known about the absorption and distribution of CBC?
A11: Studies in mice have shown that CBC is readily absorbed after intraperitoneal administration and demonstrates substantial brain penetration. [, ] Brain-plasma ratios ranged from 0.2 to 5.8 for CBC and its derivatives. []
Q12: What are the primary metabolic pathways of CBC?
A12: In vitro studies using hepatic microsomes from various species, including humans, have identified the major metabolic pathways of CBC. [, ] Hydroxylation of the pentyl and methylpentenyl side chains is a primary route of metabolism, with additional compounds formed through epoxidation and reduction. [, ] CYP2C9 appears to be a major enzyme involved in CBC metabolism in humans. []
Q13: Has CBC's efficacy been studied in animal models of disease?
A13: Yes, CBC has shown anticonvulsant properties in a mouse model of Dravet syndrome. [] It also demonstrated efficacy in reducing tumor growth and metastasis in mouse xenograft models of breast cancer. []
Q14: Have any targeted drug delivery strategies been explored for CBC?
A14: While specific targeted delivery approaches for CBC are still under investigation, research on improving its solubility and permeability, as seen with co-dispersion delivery systems, can be considered a step towards enhancing its targeted delivery. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.